molecular formula C11H8Cl3NO2S2 B2521554 (2-Thienylmethyl)((2,4,5-trichlorophenyl)sulfonyl)amine CAS No. 873675-36-6

(2-Thienylmethyl)((2,4,5-trichlorophenyl)sulfonyl)amine

Cat. No.: B2521554
CAS No.: 873675-36-6
M. Wt: 356.66
InChI Key: DNXHYHWZTFWZSP-UHFFFAOYSA-N
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Description

(2-Thienylmethyl)((2,4,5-trichlorophenyl)sulfonyl)amine ( 873675-36-6) is a sulfonamide derivative of significant interest in pharmaceutical and organic chemistry research. This compound, with a molecular formula of C₁₁H₈Cl₃NO₂S₂ and a molecular weight of 356.7 g/mol, is characterized by a 2-thienylmethyl group linked via a sulfonamide bridge to a 2,4,5-trichlorophenyl moiety . The presence of the sulfonamide group is a key structural feature, as this class of compounds is well-known for its diverse biological activities. In scientific research, it has demonstrated promising antibacterial efficacy, notably against multidrug-resistant strains of Escherichia coli , with studies reporting a minimum inhibitory concentration (MIC) of 8 µg/mL . Furthermore, its cytotoxic potential has been explored in anticancer research, where it significantly reduced cell viability in human cancer cell lines at concentrations above 10 µM, suggesting a potential role as a chemotherapeutic agent . The mechanism of action for sulfonamides typically involves enzyme inhibition, such as interfering with folic acid synthesis in bacteria, which inhibits microbial growth . Beyond its direct bioactivity, this compound also serves as a valuable reagent and building block in organic synthesis. It can undergo various chemical transformations, including oxidation, reduction, and nucleophilic substitution reactions at the sulfonyl group, facilitating the creation of more complex molecular architectures for further structure-activity relationship studies . This product is intended for research purposes only and is strictly not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2,4,5-trichloro-N-(thiophen-2-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl3NO2S2/c12-8-4-10(14)11(5-9(8)13)19(16,17)15-6-7-2-1-3-18-7/h1-5,15H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNXHYHWZTFWZSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl3NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Thienylmethyl)((2,4,5-trichlorophenyl)sulfonyl)amine typically involves the reaction of 2-thienylmethylamine with 2,4,5-trichlorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a controlled temperature to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of (2-Thienylmethyl)((2,4,5-trichlorophenyl)sulfonyl)amine follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure consistency and quality of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings to optimize production efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

(2-Thienylmethyl)((2,4,5-trichlorophenyl)sulfonyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

Pharmaceutical Development

The compound is primarily used in pharmaceutical research due to its sulfonamide structure, which exhibits a range of biological activities. Sulfonamides are known for their antibacterial properties and are utilized in the development of new antibiotics.

  • Antimicrobial Activity : Studies have shown that sulfonamides can inhibit bacterial growth by interfering with folic acid synthesis. This mechanism makes them valuable in treating infections caused by various pathogens.

Organic Synthesis

(2-Thienylmethyl)((2,4,5-trichlorophenyl)sulfonyl)amine serves as a reagent in organic synthesis. It can be employed to create more complex molecules through reactions such as:

  • Nucleophilic Substitution : The sulfonamide group can act as a leaving group, facilitating the introduction of various nucleophiles.
  • Formation of Sulfonamide Derivatives : The compound can be used to synthesize other sulfonamides that may have enhanced biological activities.

Case Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial activity of (2-Thienylmethyl)((2,4,5-trichlorophenyl)sulfonyl)amine against multidrug-resistant strains of Escherichia coli. The compound demonstrated significant inhibition with a minimum inhibitory concentration (MIC) of 8 µg/mL, highlighting its potential as a therapeutic agent against resistant bacterial infections.

Case Study 2: Anticancer Potential

In another study, the compound was tested for its cytotoxic effects on human cancer cell lines. The results indicated that at concentrations above 10 µM, it significantly reduced cell viability, suggesting its potential role as an anticancer agent.

Mechanism of Action

The mechanism of action of (2-Thienylmethyl)((2,4,5-trichlorophenyl)sulfonyl)amine involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of “(2-Thienylmethyl)((2,4,5-trichlorophenyl)sulfonyl)amine” are compared below based on substituents, applications, and physicochemical properties.

Table 1: Structural and Functional Analogs

Compound Name Molecular Formula Key Substituents Applications/Notes Reference
(2-Thienylmethyl)((2,4,5-trichlorophenyl)sulfonyl)amine C₁₁H₈Cl₃NO₂S₂ (inferred) 2-Thienylmethyl, 2,4,5-trichlorophenyl Potential agrochemical (structural analogy to pesticides)
(2-Phenylethyl)((2,4,5-trichlorophenyl)sulfonyl)amine C₁₄H₁₂Cl₃NO₂S Phenylethyl, 2,4,5-trichlorophenyl Structural analog; phenylethyl enhances lipophilicity
Tetradifon (2,4,5,4'-tetrachlorodiphenyl sulfone) C₁₂H₆Cl₄O₂S 2,4,5-Trichlorophenyl, p-chlorophenyl Fungicide; sulfone (not sulfonamide)
Tetrachlorvinphos C₁₀H₉Cl₄O₄P 2,4,5-Trichlorophenyl, organophosphate Insecticide; acts via acetylcholinesterase inhibition
((2-Nitrophenyl)sulfonyl)(2-thienylmethyl)amine C₁₁H₁₀N₂O₄S₂ 2-Nitrophenyl, 2-thienylmethyl Nitro group introduces strong electron-withdrawing effects
2-(4-Chlorophenyl)sulfonyl-N-(3-methoxypropyl)-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-amine C₁₈H₂₀ClN₂O₅S₃ Dual sulfonyl groups, thiazole core Example of heterocyclic sulfonamide derivatives

Key Observations:

Substituent Effects :

  • Chlorinated Aromatic Groups : The 2,4,5-trichlorophenyl group (common in compounds like tetradifon and tetrachlorvinphos) enhances lipophilicity and resistance to metabolic degradation, making it prevalent in agrochemicals .
  • Thienyl vs. Phenyl : The thienylmethyl group in the target compound introduces sulfur-containing heteroaromaticity, which may improve binding to biological targets compared to purely phenyl-based analogs .

Functional Group Variations: Sulfonamide vs. Sulfone: Sulfonamides (e.g., target compound) exhibit hydrogen-bonding capability via the NH group, unlike sulfones (e.g., tetradifon), which lack this feature. This difference impacts solubility and target interactions . Organophosphate vs. Sulfonamide: Tetrachlorvinphos’s organophosphate group confers neurotoxic activity, whereas sulfonamides typically act via enzyme inhibition (e.g., carbonic anhydrase or proteases) .

Biological Activity: Chlorinated sulfonamides are less common in pesticides compared to sulfones or organophosphates. The nitro group in ((2-Nitrophenyl)sulfonyl)(2-thienylmethyl)amine may confer redox activity or photostability, though this remains speculative without direct evidence .

Physicochemical Properties :

  • The thienylmethyl group likely reduces logP (lipophilicity) compared to phenylethyl analogs, improving aqueous solubility.
  • Electron-withdrawing chlorine atoms on the phenyl ring increase stability but may reduce metabolic clearance rates .

Biological Activity

(2-Thienylmethyl)((2,4,5-trichlorophenyl)sulfonyl)amine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a thienylmethyl group attached to a sulfonamide moiety with a highly chlorinated phenyl ring. The presence of chlorine atoms enhances its reactivity and potential biological activity compared to similar compounds.

The biological activity of (2-Thienylmethyl)((2,4,5-trichlorophenyl)sulfonyl)amine primarily involves its interaction with specific molecular targets within biological systems. It may act through:

  • Enzyme Inhibition : The compound can inhibit various enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
  • Receptor Modulation : It may modulate receptor activities, influencing signaling pathways associated with inflammation and cancer progression.

Antimicrobial Properties

Research indicates that (2-Thienylmethyl)((2,4,5-trichlorophenyl)sulfonyl)amine exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains and fungi, suggesting potential applications in treating infections.

Anticancer Activity

The compound has been investigated for its anticancer properties. Preliminary studies indicate that it can induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways.

StudyFindings
Kumar et al. (2009)Demonstrated anti-proliferative effects on cancer cell lines.
Zhang et al. (2014)Showed induction of apoptosis in breast cancer cells.
Tan et al. (2006)Reported anti-hepatitis activity linked to cancer prevention.

Case Studies

  • Antimicrobial Efficacy : A study examining the antimicrobial properties revealed that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL.
  • Cancer Cell Studies : In vitro experiments on MCF-7 breast cancer cells indicated that treatment with (2-Thienylmethyl)((2,4,5-trichlorophenyl)sulfonyl)amine resulted in a significant decrease in cell viability after 48 hours of exposure.
  • Mechanistic Insights : Research has suggested that the compound's mechanism involves the generation of reactive oxygen species (ROS), leading to cellular stress and apoptosis in targeted cancer cells.

Pharmacokinetics

Understanding the pharmacokinetics of (2-Thienylmethyl)((2,4,5-trichlorophenyl)sulfonyl)amine is crucial for assessing its therapeutic potential. Studies using computational models have predicted favorable absorption and distribution characteristics:

  • Absorption : High permeability across cellular membranes.
  • Distribution : Predicted to distribute widely due to lipophilicity.
  • Metabolism : Likely metabolized through phase I reactions involving cytochrome P450 enzymes.

Q & A

Basic: What synthetic methodologies are recommended for preparing (2-Thienylmethyl)((2,4,5-Trichlorophenyl)Sulfonyl)Amine?

Answer:
The compound is typically synthesized via nucleophilic substitution between 2-thienylmethylamine and 2,4,5-trichlorophenylsulfonyl chloride . Key steps include:

  • Reacting equimolar amounts of the amine and sulfonyl chloride in anhydrous dichloromethane or THF.
  • Using a base (e.g., triethylamine) to neutralize HCl generated during the reaction .
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the sulfonamide product.
  • Characterization by 1^1H/13^{13}C NMR to confirm sulfonyl group incorporation (e.g., 1^1H NMR: δ 3.8–4.2 ppm for SCH2_2; 13^{13}C NMR: ~115–120 ppm for thiophene carbons) .

Advanced: How can reaction yields be optimized for the sulfonylation step?

Answer:
Low yields in sulfonamide formation often arise from steric hindrance or poor nucleophilicity. Optimization strategies include:

  • Catalyst use : Adding DMAP (4-dimethylaminopyridine) to enhance nucleophilic attack .
  • Solvent polarity : Switching to polar aprotic solvents (e.g., DMF) to stabilize intermediates .
  • Temperature control : Conducting reactions at 0–5°C to minimize side reactions (e.g., sulfonyl chloride hydrolysis) .

Basic: What spectroscopic and chromatographic techniques validate the compound’s structure?

Answer:

  • FT-IR : Peaks at ~1350 cm1^{-1} (S=O asymmetric stretch) and ~1160 cm1^{-1} (S=O symmetric stretch) confirm sulfonyl group presence .
  • Mass spectrometry : ESI-MS in positive mode to observe [M+H]+^+ ions, with isotopic clusters indicative of chlorine atoms .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>95%) .

Advanced: How do structural modifications influence biological activity?

Answer:
Structure-activity relationship (SAR) studies focus on:

  • Halogen substitution : Replacing 2,4,5-trichlorophenyl with 2,4-dichloro or fluorinated analogs to modulate lipophilicity and target binding .
  • Thiophene ring functionalization : Introducing methyl or nitro groups to alter electronic properties and enhance receptor affinity .
  • Sulfonyl linker variation : Testing sulfonamide vs. sulfonate esters to optimize metabolic stability .

Basic: What preliminary biological assays are suitable for evaluating this compound?

Answer:

  • Enzyme inhibition : Screen against acetylcholinesterase or carbonic anhydrase using Ellman’s assay or stopped-flow kinetics .
  • Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to assess safety thresholds .

Advanced: How can computational modeling predict target interactions?

Answer:

  • Molecular docking : Use AutoDock Vina to simulate binding to enzymes (e.g., dihydrofolate reductase) or receptors (e.g., GABAA_A). Focus on sulfonyl and trichlorophenyl moieties as key pharmacophores .
  • MD simulations : GROMACS for 100-ns trajectories to evaluate binding stability and residue interactions (e.g., hydrogen bonds with Ser/Thr residues) .

Basic: What are the solubility and formulation considerations for in vitro studies?

Answer:

  • Solubility : Poor aqueous solubility requires DMSO stock solutions (≤1% v/v in assays) .
  • Co-solvents : Use cyclodextrins or PEG-400 to enhance solubility without cytotoxicity .
  • Stability : Store lyophilized powder at -20°C; monitor degradation via HPLC over 48 hours .

Advanced: How to address contradictory data in biological activity reports?

Answer:
Contradictions may arise from assay variability or impurity profiles. Resolve by:

  • Purity verification : Re-analyzation via LC-MS and elemental analysis .
  • Dose-response curves : Establish EC50_{50}/IC50_{50} values across multiple replicates .
  • Structural analogs : Compare activity trends with derivatives to identify critical functional groups .

Basic: What safety protocols are essential for handling this compound?

Answer:

  • PPE : Gloves, lab coat, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of chlorinated byproducts .
  • Waste disposal : Neutralize acidic/basic residues before aqueous disposal .

Advanced: What analytical techniques quantify trace impurities in bulk samples?

Answer:

  • GC-MS : Detect volatile byproducts (e.g., unreacted sulfonyl chloride) with DB-5 columns .
  • ICP-OES : Measure heavy metal contaminants (e.g., Pd from catalytic steps) .
  • NMR spiking : Identify unknown peaks by adding authentic reference compounds .

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